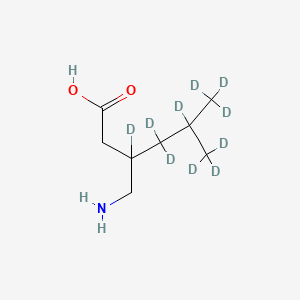

(Rac)-Pregabalin-d10

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Rac)-Pregabalin-d10 ist eine deuterierte Form von Pregabalin, einem Medikament, das hauptsächlich zur Behandlung von Epilepsie, neuropathischen Schmerzen, Fibromyalgie und generalisierten Angststörungen eingesetzt wird. Die Bezeichnung „d10“ deutet darauf hin, dass zehn Wasserstoffatome im Molekül durch Deuterium ersetzt wurden, ein stabiles Isotop von Wasserstoff. Diese Modifikation kann in pharmakokinetischen Studien hilfreich sein, da sie einen eindeutigen Massendifferenz für die Detektion in der Massenspektrometrie bietet.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet typischerweise die Einarbeitung von Deuterium in das Pregabalin-Molekül. Dies kann durch verschiedene Methoden erreicht werden, darunter:

Wasserstoff-Deuterium-Austausch: Diese Methode beinhaltet den Austausch von Wasserstoffatomen durch Deuterium in Gegenwart einer Deuteriumquelle, wie z. B. Deuteriumoxid (D2O) oder deuterierte Lösungsmittel.

Deuterierte Reagenzien: Die Verwendung deuterierter Reagenzien im Syntheseprozess kann Deuteriumatome in die Pregabalin-Struktur einführen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess umfasst:

Auswahl deuterierter Vorläufer: Wahl geeigneter deuterierter Ausgangsmaterialien.

Optimierung der Reaktionsbedingungen: Sicherstellung einer effizienten Einarbeitung von Deuterium unter Beibehaltung der Integrität der Pregabalin-Struktur.

Reinigung: Anwendung von Techniken wie Chromatographie zur Isolierung des gewünschten deuterierten Produkts.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Pregabalin-d10 typically involves the incorporation of deuterium into the pregabalin molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the pregabalin structure.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Selection of Deuterated Precursors: Choosing appropriate deuterated starting materials.

Optimization of Reaction Conditions: Ensuring efficient incorporation of deuterium while maintaining the integrity of the pregabalin structure.

Purification: Using techniques such as chromatography to isolate the desired deuterated product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(Rac)-Pregabalin-d10 kann verschiedene chemische Reaktionen eingehen, darunter:

Reduktion: Die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) sind üblich.

Substitution: Die Bedingungen variieren je nach der spezifischen Substitutionsreaktion, aber häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

(Rac)-Pregabalin-d10 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Pharmakokinetische Studien: Die Deuteriumatome bieten einen eindeutigen Massendifferenz, wodurch die Verfolgung der Verbindung in biologischen Systemen mithilfe der Massenspektrometrie erleichtert wird.

Stoffwechselstudien: Versuch, zu verstehen, wie der Körper Pregabalin und seine deuterierte Form metabolisiert.

Arzneimittelentwicklung: Untersuchung der Auswirkungen des Deuterium-Austausches auf die pharmakologischen Eigenschaften von Pregabalin.

Biologische Forschung: Studium der Wechselwirkungen von this compound mit verschiedenen biologischen Zielstrukturen.

Wirkmechanismus

This compound bindet wie Pregabalin an die Alpha-2-Delta-Untereinheit spannungsgesteuerter Calciumkanäle im zentralen Nervensystem. Diese Bindung reduziert die Freisetzung von Neurotransmittern wie Glutamat, Noradrenalin und Substanz P, die an Schmerz- und Krampfpfaden beteiligt sind. Der Deuterium-Austausch verändert den Wirkmechanismus nicht signifikant, kann aber die Pharmakokinetik der Verbindung beeinflussen.

Wirkmechanismus

(Rac)-Pregabalin-d10, like pregabalin, binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of neurotransmitters such as glutamate, norepinephrine, and substance P, which are involved in pain and seizure pathways. The deuterium substitution does not significantly alter the mechanism of action but can affect the compound’s pharmacokinetics.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pregabalin: Die nicht-deuterierte Form von (Rac)-Pregabalin-d10.

Gabapentin: Ein weiteres Medikament, das für ähnliche Indikationen verwendet wird, aber eine andere chemische Struktur aufweist.

Deuterierte Medikamente: Andere deuterierte Verbindungen, die in pharmakokinetischen Studien verwendet werden.

Einzigartigkeit

This compound ist aufgrund seines Deuterium-Austausches einzigartig, der Vorteile in pharmakokinetischen und metabolischen Studien bietet. Diese Modifikation kann zu Unterschieden in Absorption, Verteilung, Metabolismus und Ausscheidung im Vergleich zu nicht-deuteriertem Pregabalin führen.

Eigenschaften

Molekularformel |

C8H17NO2 |

|---|---|

Molekulargewicht |

169.29 g/mol |

IUPAC-Name |

3-(aminomethyl)-3,4,4,5,6,6,6-heptadeuterio-5-(trideuteriomethyl)hexanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/i1D3,2D3,3D2,6D,7D |

InChI-Schlüssel |

AYXYPKUFHZROOJ-ZVKOAREQSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(CC(=O)O)CN |

Kanonische SMILES |

CC(C)CC(CC(=O)O)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.